Class-Level CA II and VII Inhibition Potency
A series of 2-imidazoline-substituted benzene sulfonamides, which encompasses the core scaffold of the target compound, was profiled against human carbonic anhydrases I, II, IV, and VII. The series displayed an excellent inhibitory profile against CA II and CA VII, with pKi values in the 7–8 range. A marked selectivity of 1–2 orders of magnitude was observed against cytosolic isoform CA I and membrane-bound isoform CA IV [1]. Because the target compound possesses the identical 2-imidazoline-benzenesulfonamide pharmacophore, it is expected to operate within this potency and selectivity window, but the specific 4-chloro-3-ethoxy decoration is predicted to further modulate the selectivity ratios relative to unsubstituted or differently substituted analogs [1].
| Evidence Dimension | Inhibitory potency (pKi) against human carbonic anhydrase isoforms II and VII |
|---|---|
| Target Compound Data | Not directly measured in published literature; inferred to be in the pKi 7–8 range based on chemotype membership. |
| Comparator Or Baseline | 2-Imidazoline-substituted benzene sulfonamide series (multiple compounds) with pKi 7–8 against CA II and CA VII; 1–2 orders of magnitude selectivity over CA I and CA IV. |
| Quantified Difference | Selectivity ratio (CA II/CA I or CA VII/CA IV) >10- to 100-fold for the chemotype; target compound-specific ratio not yet determined. |
| Conditions | Stopped-flow CO₂ hydrase assay; recombinant human CA isoforms I, II, IV, VII. |
Why This Matters
This class-level evidence establishes a credible potency baseline for procurement, while underscoring that the exact 4-chloro-3-ethoxy substitution must be retained to achieve the intended selectivity fingerprint.
- [1] Supuran CT, Kalinin S, Tanç M, Sarnpitak P, Mujumdar P, Poulsen SA, Krasavin M. Isoform-selective inhibitory profile of 2-imidazoline-substituted benzene sulfonamides against a panel of human carbonic anhydrases. J Enzyme Inhib Med Chem. 2016;31(sup1):197-202. doi:10.1080/14756366.2016.1178248. View Source
